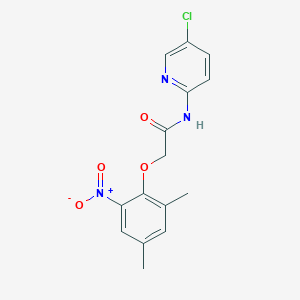![molecular formula C16H10ClFN2O2 B327166 (4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B327166.png)
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione is an organic compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of a chlorophenyl group and a fluorobenzylidene group attached to a pyrazolidinedione core
Méthodes De Préparation
The synthesis of (4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylhydrazine and 4-fluorobenzaldehyde.
Condensation Reaction: The 3-chlorophenylhydrazine is reacted with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazolidinedione ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes.
Applications De Recherche Scientifique
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3,5-pyrazolidinedione: Lacks the fluorobenzylidene group, which may result in different chemical and biological properties.
4-(4-Fluorobenzylidene)-3,5-pyrazolidinedione: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione: Contains a fluorophenyl group instead of a chlorophenyl group, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H10ClFN2O2 |
|---|---|
Poids moléculaire |
316.71 g/mol |
Nom IUPAC |
(4Z)-1-(3-chlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-2-1-3-13(9-11)20-16(22)14(15(21)19-20)8-10-4-6-12(18)7-5-10/h1-9H,(H,19,21)/b14-8- |
Clé InChI |
IKJMCCFNFBBFFY-ZSOIEALJSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)N2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327083.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327086.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327087.png)



![3-cyclopentyl-5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327091.png)
![3-cyclopentyl-5-({1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327093.png)
![3-cyclopentyl-5-({1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327094.png)
![3-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B327097.png)
![4-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B327098.png)
![2-[(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B327099.png)
![5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327100.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-nitrobenzoate](/img/structure/B327106.png)
